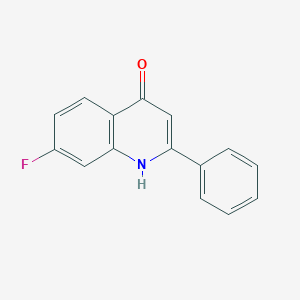

7-Fluoro-2-phenyl-1H-quinolin-4-one

Übersicht

Beschreibung

7-Fluoro-2-phenyl-1H-quinolin-4-one is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-phenyl-1H-quinolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with ethyl fluoroacetate under basic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux .

Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-2-phenyl-1H-quinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The quinolinone core structure is prevalent in many kinase inhibitors, which are crucial in targeting enzymes involved in various cellular processes. 7-Fluoro-2-phenyl-1H-quinolin-4-one has been identified as a potential candidate for development as a kinase inhibitor, with ongoing research needed to elucidate specific targets and mechanisms of action.

Potential Anticancer Activity

Research indicates that derivatives of quinolinones, including this compound, may induce apoptosis in cancer cells. For example, several synthesized analogs have shown significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values below 1 μM .

Key Findings:

- Compound Efficacy: Certain derivatives demonstrated high potency against cancer cells without affecting normal human cells, indicating selective toxicity.

- Mechanisms: Mechanistic studies revealed that some compounds disrupt microtubule assembly and induce cell cycle arrest and apoptosis through intrinsic and extrinsic pathways .

Antimicrobial Properties

The presence of the fluorine atom and phenyl group in this compound suggests potential antibacterial activity. While in vitro studies are required to confirm this efficacy, initial findings indicate that similar quinolone derivatives possess notable antibacterial properties.

Antimalarial Research

Quinoline derivatives have historically been significant in antimalarial drug development. Recent studies have explored the synthesis of new quinolone analogs based on the structure of this compound for their potential activity against malaria-causing parasites like Plasmodium falciparum. Some analogs have shown promising results in preclinical trials .

Case Study:

A derivative exhibited an IC50 value comparable to established antimalarial drugs, demonstrating potential for further development into therapeutic agents .

Structure–Activity Relationship (SAR) Studies

The structure–activity relationship studies are essential for understanding how modifications to the quinoline framework affect biological activity. A comparative analysis of similar compounds reveals distinct biological activities arising from minor structural changes:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Phenylquinolin-4-one | No fluorine substitution | Moderate anticancer activity |

| 3-Hydroxyquinolinone | Hydroxy group at position three | Antimicrobial properties |

| 6-Fluoroquinoline | Fluorine at position six | Antiviral activity |

| 5-Methylquinolinone | Methyl group at position five | Cytotoxic effects |

This table illustrates how subtle variations can lead to significant differences in biological efficacy, guiding future synthetic efforts towards more effective therapeutic agents.

Wirkmechanismus

The mechanism of action of 7-Fluoro-2-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

- Mefloquine

- Brequinar

Comparison: 7-Fluoro-2-phenyl-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other fluorinated quinolines, it may exhibit enhanced stability and potency in certain applications .

Biologische Aktivität

7-Fluoro-2-phenyl-1H-quinolin-4-one is a synthetic compound belonging to the quinoline family, characterized by a fluorine atom at the seventh position and a phenyl group at the second position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. The unique structural features of this compound may enhance its biological efficacy compared to other derivatives.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a fluorine atom, which is known to influence the biological activity of compounds by enhancing lipophilicity and membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notable mechanisms include:

- Inhibition of DNA Gyrase : Similar to other quinolone derivatives, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, leading to antibacterial effects .

- Induction of Apoptosis in Cancer Cells : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial signaling .

Antibacterial Activity

The compound's antibacterial properties are influenced by its structural components. The presence of the fluorine atom enhances its ability to penetrate bacterial membranes and interact with targets such as DNA gyrase. In vitro studies indicate that quinolone derivatives can exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In a study evaluating various quinoline derivatives, several analogs demonstrated high potency against human cancer cell lines such as HL-60 and Hep3B, with IC50 values below 1 μM . The compound's mechanism involves disrupting microtubule assembly and inducing cell cycle arrest, particularly at the G2/M phase, which leads to increased apoptosis rates .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Phenylquinolin-4-one | No fluorine substitution | Moderate anticancer activity |

| 3-Hydroxyquinolinone | Hydroxy group at position three | Antimicrobial properties |

| 6-Fluoroquinoline | Fluorine at position six | Antiviral activity |

| 5-Methylquinolinone | Methyl group at position five | Cytotoxic effects |

This table highlights how minor structural modifications can significantly impact biological activities.

Study on Anticancer Properties

A notable study investigated various quinoline derivatives, including this compound, for their antiproliferative effects against a panel of cancer cell lines. The findings indicated that compounds with similar structural features exhibited potent anticancer activities, suggesting that further exploration of this compound could lead to new therapeutic agents for cancer treatment .

Study on Antibacterial Efficacy

Another research effort focused on the antibacterial efficacy of quinolone derivatives against resistant bacterial strains. Results demonstrated that compounds like this compound showed enhanced activity compared to traditional antibiotics, emphasizing the potential for developing new treatments for antibiotic-resistant infections .

Eigenschaften

IUPAC Name |

7-fluoro-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJCJRZLYIMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420892 | |

| Record name | KUC100233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147197-81-7, 825620-25-5 | |

| Record name | 7-Fluoro-2-phenyl-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147197817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KUC100233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.